2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid
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Overview
Description
2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid is an organic compound that features a pyrazole ring attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Benzoic Acid Moiety: The pyrazole derivative is then reacted with a benzoic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzoic acid moiety.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid: shares similarities with other pyrazole derivatives and benzoic acid derivatives.
Phenylacetone: Another compound with a benzene ring and a ketone group, used in the synthesis of various pharmaceuticals.
Indole Derivatives: Compounds with a similar heterocyclic structure, used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of a pyrazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C15H19N3O2 |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-[[(2-propan-2-ylpyrazol-3-yl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C15H19N3O2/c1-11(2)18-13(7-8-17-18)10-16-9-12-5-3-4-6-14(12)15(19)20/h3-8,11,16H,9-10H2,1-2H3,(H,19,20) |
InChI Key |
KVEJUYTVTCFRKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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